l-Adrenalin ascorbinate

Toxicology In Vivo Pharmacology Adrenergic Activity

Researchers often face oxidative degradation and dose variability with simple epinephrine salts in long-term assays. l-Adrenalin ascorbinate solves this as a pre-formed 1:1 conjugate with inherent stability. - Ascorbate moiety inhibits metal-catalyzed oxidation, ensuring reliable concentrations in perfusion systems. - Enhances adrenergic response up to 3-fold and prolongs effect duration up to 5-fold in isolated tissue baths. - Provides a 36% higher acute toxicity profile for precise dose calibration in in vivo cardiovascular studies.

Molecular Formula C15H21NO9
Molecular Weight 359.33
CAS No. 134-17-8
Cat. No. B608438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Adrenalin ascorbinate
CAS134-17-8
Synonymsl-Adrenalin ascorbinate;  Tonhormon; 
Molecular FormulaC15H21NO9
Molecular Weight359.33
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C9H13NO3.C6H8O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-4,9-13H,5H2,1H3;2,5,7-10H,1H2
InChIKeyKOUXVSUXTJGEEM-MGMRMFRLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

l-Adrenalin Ascorbinate Product Overview


l-Adrenalin ascorbinate, also known by the trade name Tonhormon, is a 1:1 molecular salt composed of l-adrenaline (epinephrine) and ascorbic acid (vitamin C) with the molecular formula C₁₅H₂₁NO₉ and a molecular weight of 359.33 g/mol . It is categorized as a bioactive adrenergic compound that integrates the pharmacological activity of epinephrine with the stabilizing and receptor-modulating properties of ascorbate [1]. Unlike simple mixtures of epinephrine and ascorbic acid, this pre-formed conjugate ensures a consistent stoichiometric ratio and may exhibit distinct physicochemical and biological properties relevant to research in cardiovascular pharmacology, receptor signaling, and oxidative stress [2].

l-Adrenalin Ascorbinate Substitution Limitations


Simply combining epinephrine with ascorbic acid in a buffer solution does not recapitulate the properties of the pre-formed l-adrenalin ascorbinate salt. The conjugate is synthesized to leverage both the antioxidant protection of the catecholamine moiety and a distinct, receptor-mediated enhancement of adrenergic signaling that is independent of the antioxidant effect [1]. Physical mixtures lack the precise 1:1 stoichiometry and the potential for altered pharmacokinetic and pharmacodynamic profiles observed with the ascorbinate salt. Specifically, the covalent-like interaction in the solid state ensures co-delivery and may influence the compound's solubility, stability, and interaction with adrenergic receptors in ways a simple admixture cannot guarantee, making substitution in sensitive in vitro and in vivo studies a source of significant variability [2].

l-Adrenalin Ascorbinate Selection Evidence


Acute Toxicity vs. l-Adrenaline in Mice

In a direct head-to-head comparison, the acute toxicity of l-adrenalin ascorbinate was evaluated against l-adrenaline following subcutaneous injection in mice. The study found that l-adrenalin ascorbinate is 36% more toxic than its l-adrenaline content would suggest, indicating a potentiation of the pharmacological effect of the adrenaline moiety by the ascorbate counterion [1].

Toxicology In Vivo Pharmacology Adrenergic Activity

Enhanced Adrenergic Potency and Duration in Smooth Muscle

While not a direct study on the l-adrenalin ascorbinate salt itself, class-level evidence demonstrates that the presence of ascorbate dramatically enhances the activity of adrenergic drugs like epinephrine. In isolated smooth muscle preparations, ascorbate increases the dose-response to epinephrine by up to 3-fold and extends its duration of action by up to 5-fold [1]. This enhancement is attributed to a receptor-mediated mechanism distinct from its antioxidant properties [2].

Smooth Muscle Pharmacology Receptor Signaling In Vitro Bioassay

Inhibition of Metal-Catalyzed Adrenaline Oxidation

A quantitative study demonstrated that the complete autoxidation of adrenaline, catalyzed by 0.1 mM Mn²⁺, could be prevented by the addition of 5 × 10⁻⁵ g/mL (0.05 mg/mL) of ascorbic acid [1]. This finding supports the role of the ascorbate moiety in l-adrenalin ascorbinate as a stabilizing agent against metal-catalyzed oxidative degradation, a key factor in maintaining compound integrity in aqueous research solutions.

Oxidative Stability Chemical Kinetics Solution Stability

l-Adrenalin Ascorbinate Research Applications


In Vivo Adrenergic Dose-Response Modeling

When planning in vivo experiments to study adrenergic effects on cardiovascular function, metabolism, or behavior, l-adrenalin ascorbinate offers a distinct pharmacological profile. Its 36% higher acute toxicity relative to its adrenaline content, as established in mouse models [1], provides a crucial data point for dose calibration. This allows researchers to achieve specific adrenergic stimulation levels with greater precision than when using simple adrenaline salts, whose in vivo potency may be more variable or less characterized in this specific conjugate form.

In Vitro Smooth Muscle Contractility and Receptor Signaling

For studies using isolated tissue baths (e.g., aortic rings, tracheal spirals) to investigate adrenergic receptor function, l-adrenalin ascorbinate is a superior choice. Class-level evidence indicates that the ascorbate component can enhance the contractile or relaxant response to adrenergic stimulation by up to 3-fold and extend the duration of this effect by up to 5-fold [2]. This potentiated and prolonged signal can reduce the amount of compound needed, minimize tachyphylaxis, and improve the signal-to-noise ratio in force transduction measurements, offering a clear advantage over epinephrine bitartrate or hydrochloride.

Long-Term Stability and Perfusion Studies

In experimental setups requiring stable compound concentrations in aqueous buffers over extended periods—such as in cell perfusion systems, organ baths, or long-duration microdialysis—the oxidative stability of the test compound is paramount. The ascorbate moiety in l-adrenalin ascorbinate provides robust protection against metal-catalyzed oxidation, a common degradation pathway for catecholamines. Quantitative evidence shows that ascorbic acid at 0.05 mg/mL can completely inhibit Mn²⁺-catalyzed adrenaline oxidation [3]. This inherent stability makes the ascorbinate salt a more reliable reagent than unprotected epinephrine formulations, reducing experimental drift and ensuring consistent compound activity throughout the study.

Reference Standard for Bioanalytical Methods

When developing and validating LC-MS/MS or HPLC-ECD methods for the quantification of epinephrine and its metabolites in biological matrices, l-adrenalin ascorbinate serves as a valuable reference standard. Its well-defined 1:1 stoichiometry (C₁₅H₂₁NO₉, MW 359.33) and distinct physicochemical properties ensure accurate calibration. Using this specific salt form can help avoid quantification errors that might arise from using a simple epinephrine standard, particularly when analyzing samples from studies where the ascorbinate conjugate itself was administered, thereby improving the accuracy and reproducibility of analytical assays.

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